REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][C:2]1=[O:7].[Na].Br[CH2:10][CH2:11][CH2:12][Cl:13]>C1(C)C(C)=CC=CC=1>[Cl:13][CH2:12][CH2:11][CH2:10][N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][C:2]1=[O:7] |^1:7|
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Name
|
|
Quantity
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1.19 g
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Type
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reactant
|
Smiles
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N1C(CCCC1)=O
|
Name
|
|
Quantity
|
0.28 g
|
Type
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reactant
|
Smiles
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[Na]
|
Name
|
|
Quantity
|
70 mL
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Type
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solvent
|
Smiles
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C=1(C(=CC=CC1)C)C
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Name
|
|
Quantity
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1.89 g
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Type
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reactant
|
Smiles
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BrCCCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added to the stirred reaction mixture after 3 hours
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Duration
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3 h
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Type
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FILTRATION
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Details
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The reaction mixture was filtered
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Type
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CUSTOM
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Details
|
xylene was removed under reduced pressure
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Type
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CUSTOM
|
Details
|
The residue was chromatographed on silica gel usinq hexane and chloroform as eluant
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Type
|
CUSTOM
|
Details
|
to get 3 (n=2), B.P. 91° C./0.01 mm
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
ClCCCN1C(CCCC1)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |